Cas no 50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-)

50802-21-6 structure
Nome do Produto:24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
- Tingenin A
- tingenone
- 3-Hydroxy-24,29-dinor-D:A-friedoolean-1(10),3,5,7-tetrene-2,21-dione
- 3-Hydroxy-24,29-dinorfriedela-1(10),3,5,7-tetrene-2,21-dione
- Maitenin
- S6872000
- Tingenone III
- BDBM512755
- acs.jmedchem.1c00409_ST.349
- (6bS,8aS,11R,12aR,12bS,14aR)-3-hydroxy-4,6b,8a,11,12b,14a-hexamethyl-2,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-tetradecahydropicene-2,10-dione
- 50802-21-6
- maitenine
- (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- 20-decarboxy-20-oxocelastrol
- Maytenin
- SCHEMBL17064
- (9beta,13alpha,14beta,20beta)-3-Hydroxy-9,13-dimethyl-24,25,26,30-tetranoroleana-1(10),3,5,7-tetraene-2,21-dione
- NSC 608781
- Tingenon
- NSC608781
- DTXSID401318599
- R35Y6B78ZS
- NSC-608781
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-9,13-dimethyl-, (9beta,13alpha,14beta,20beta)-
- D:A-Friedo-24,30-dinoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-, (20-beta)-
- AKOS040746411
- D:A-Friedo-24,3,5,7-tetraene- 2,21-dione, 3-hydroxy-, (20.beta.)-
- Q27108447
- C08638
- SCHEMBL20957664
- CHEBI:9602
- (6aR,6bR,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- Maytenin Tingenone
-
- Inchi: InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28+/m1/s1
- Chave InChI: WSTYNZDAOAEEKG-GWJSGULQSA-N
- SMILES: CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C
Propriedades Computadas
- Massa Exacta: 420.26658
- Massa monoisotópica: 420.266
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 0
- Complexidade: 1040
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 54.4Ų
- XLogP3: 5.4
Propriedades Experimentais
- Densidade: 1.0906 (rough estimate)
- Ponto de Fusão: 203.5°C
- Ponto de ebulição: 477.74°C (rough estimate)
- Ponto de Flash: 334.6°C
- Índice de Refracção: 1.4700 (estimate)
- PSA: 54.37
- LogP: 6.42190
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T24884-5mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T24884-25mg |
Tingenone |
50802-21-6 | 25mg |
¥ 10600 | 2024-07-19 | ||
TargetMol Chemicals | T24884-5 mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7,000 | 2023-07-10 |
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Literatura Relacionada
-
1. Index of subjects, 1973
-
2. Tingenone and hydroxytingenone, triterpenoid quinone methides from Euonymus tingensP. Margaret Brown,Michael Moir,Ronald H. Thomson,Trevor J. King,Velagalety Krishnamoorthy,Tiruvenkata R. Seshadri J. Chem. Soc. Perkin Trans. 1 1973 2721
-
Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
-
4. Studies on terpenoids and steroids. Part 19. Structures of three novel 19(10→9)abeo-8α,9β,10α-euphane triterpenoids from Reissantia indica(Celastraceae)Chandra B. Gamlath,A. A. Leslie Gunatilaka,Suganthini Subramaniam J. Chem. Soc. Perkin Trans. 1 1989 2259
-
5. The structure of tingenone, a quinonoid triterpene related to pristimerinFranco Delle Monache,G. B. Marini Bettòlo,Oswaldo Gon?alves de Lima,Ivan Le?ncio d'Albuquerque,José Sidney de Barros Coêlho J. Chem. Soc. Perkin Trans. 1 1973 2725
50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-) Produtos relacionados
- 2034285-18-0(2-(4-fluorophenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}ethan-1-one)
- 2764022-24-2(rac-(2R,3R)-1-[(benzyloxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid)
- 1774899-00-1(tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate)
- 1213331-64-6((2R)-2-amino-2-(2-methylquinolin-6-yl)ethan-1-ol)
- 2228649-78-1(2,2-Dimethyl-3-(6-methylpyridin-2-yl)propan-1-ol)
- 2091456-91-4(4H-1,2,4-Triazole-3-carboxaldehyde, 4-[4-(1-methylethyl)phenyl]-)
- 2171998-64-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-4,4-difluorobutanoic acid)
- 2228657-85-8(2-methyl-2-(5-methylpyrazin-2-yl)propanal)
- 1804835-88-8(5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1935862-19-3((Furan-2-yl)(1H-pyrazol-4-yl)methanol)
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
